molecular formula C10H18N2O3 B2643603 Tert-butyl 2-(2-oxopiperazin-1-yl)acetate CAS No. 176371-67-8

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate

Cat. No.: B2643603
CAS No.: 176371-67-8
M. Wt: 214.265
InChI Key: GCQGGODJFXCQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate: is a versatile small molecule scaffold with the chemical formula C10H18O3N2 . It is used in various research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-oxopiperazin-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 2-oxopiperazine under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-oxopiperazin-1-yl)acetate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(2-oxopiperazin-1-yl)acetate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interactions. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 2-(2-oxopiperazin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)7-12-5-4-11-6-8(12)13/h11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQGGODJFXCQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-tert-Butoxycarbonylmethyl-3-oxopiperazine-1-carboxylic acid benzyl ester (2.0 g, 5.75 mmol) is dissolved in 20 mL of methanol and 2 mL of acetic acid. Palladium (5%) on carbon (100 mg) is added, and the reaction mixture is stirred in an atmosphere of hydrogen overnight. The mixture is filtered and concentrated. Ethyl acetate is added, and the mixture is neutralized to pH 7 using 1N NaOH. The organic layer is concentrated to give (2-oxo-piperazin-1-yl)acetic acid tert-butyl ester (1.22 g).
Name
4-tert-Butoxycarbonylmethyl-3-oxopiperazine-1-carboxylic acid benzyl ester
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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